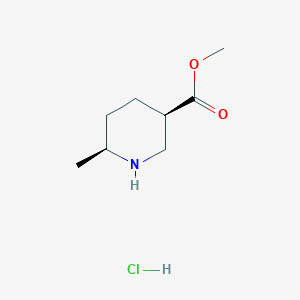![molecular formula C20H22BrN3O4 B8132059 [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-bromo-phenyl)-amine](/img/structure/B8132059.png)
[6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-bromo-phenyl)-amine
Descripción general
Descripción
[6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-bromo-phenyl)-amine is a useful research compound. Its molecular formula is C20H22BrN3O4 and its molecular weight is 448.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Activity : A study found that a similar compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, exhibits high antimalarial activity, suggesting its potential as a drug lead for malaria treatment (Mizukawa et al., 2021).
Anti-inflammatory Properties : Derivatives like fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine have shown promising anti-inflammatory activity, indicating potential use in pharmaceutical formulations (Sun et al., 2019).
Antitumor Activity : Bis-methanamines with different linkers, including a compound structurally related to the query, demonstrated in vitro antitumor activity against human leukemia, hepatoma, and breast cancer cell lines (Károlyi et al., 2012).
Antibacterial and Antifungal Effects : Bis(azolyl)quinazolines exhibited excellent antibacterial and antifungal activity against Bacillus subtilis and Aspergillus niger, respectively (Rekha et al., 2017).
Antimicrobial, Analgesic, and Anti-Inflammatory Properties : Quinazoline derivatives synthesized in a study showed promising antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).
Insecticidal Efficacy : Novel bis quinazolinone derivatives have shown promising insecticidal efficacy, indicating potential in pest control applications (El-Shahawi et al., 2016).
Anticonvulsant Activity : Quinazolino-benzothiazoles, which are structurally similar, have significant anticonvulsant activity without causing neurotoxicity or hepatotoxicity (Ugale et al., 2012).
Cancer Therapy : Some studies have focused on the synthesis of derivatives for potential use in cancer therapy. For example, ZD6474, a derivative, inhibits vascular endothelial growth factor signaling and tumor growth, suggesting its use in cancer treatment (Wedge et al., 2002).
Propiedades
IUPAC Name |
N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O4/c1-25-6-8-27-18-11-16-17(12-19(18)28-9-7-26-2)22-13-23-20(16)24-15-5-3-4-14(21)10-15/h3-5,10-13H,6-9H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNRGGOFCABQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol](/img/structure/B8131984.png)
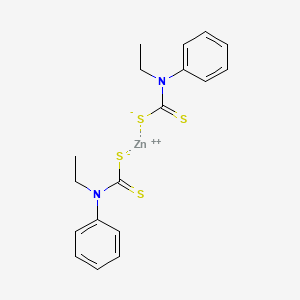
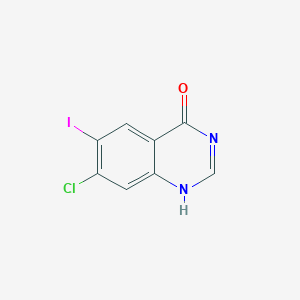
![1H-Pyrrolo[2,3-C]Pyridin-5-Amine 2,2,2-Trifluoroacetate](/img/structure/B8131999.png)
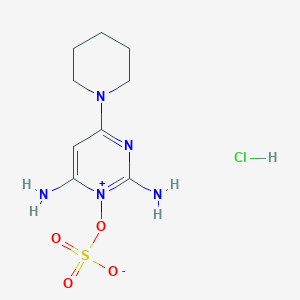
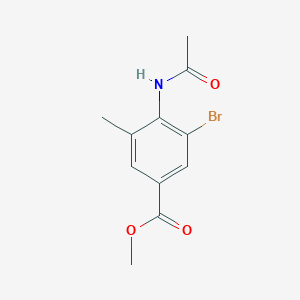


![(4R,12AS)-7-(benzyloxy)-9-bromo-4-methyl-3,4,12,12a-tetrahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-6,8-dione](/img/structure/B8132038.png)




